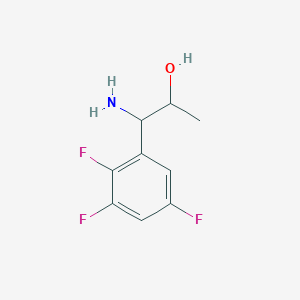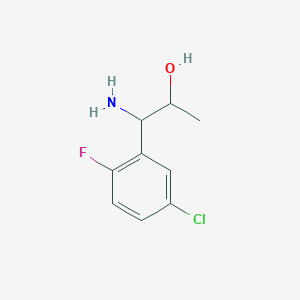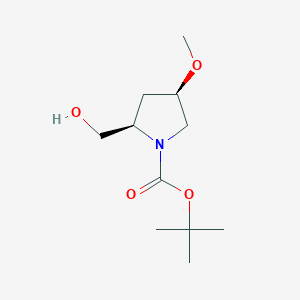
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde is a chemical compound with a complex structure that includes a cyclopropane ring, a piperazine ring, and a fluorobenzaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with a cyclopropanecarbonyl group. This step often involves the reaction of piperazine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Fluorobenzaldehyde Moiety: The functionalized piperazine is then reacted with 4-fluorobenzaldehyde under conditions that facilitate the formation of the desired carbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoic acid.
Reduction: 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly enzymes involved in DNA repair.
Medicine: Investigated as a potential inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP is a promising strategy for cancer therapy, particularly in cancers with defective DNA repair mechanisms.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The primary mechanism of action of 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde involves the inhibition of poly (ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in the repair of single-strand breaks in DNA. By inhibiting PARP, the compound prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with defective homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations.
相似化合物的比较
Similar Compounds
Olaparib: A well-known PARP inhibitor with a similar mechanism of action.
Rucaparib: Another PARP inhibitor used in cancer therapy.
Niraparib: A PARP inhibitor with applications in the treatment of ovarian cancer.
Uniqueness
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde is unique due to its specific structural features, such as the presence of a cyclopropane ring and a fluorobenzaldehyde moiety. These features may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development in medicinal chemistry.
属性
CAS 编号 |
1830366-23-8 |
|---|---|
分子式 |
C16H17FN2O3 |
分子量 |
304.32 g/mol |
IUPAC 名称 |
3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorobenzaldehyde |
InChI |
InChI=1S/C16H17FN2O3/c17-14-4-1-11(10-20)9-13(14)16(22)19-7-5-18(6-8-19)15(21)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2 |
InChI 键 |
UUEXFSBECUPXKA-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)






![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)


![(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13050804.png)

